molecular formula C19H16ClFN2O2S B2574672 2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900010-75-5

2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2574672
CAS RN: 900010-75-5
M. Wt: 390.86
InChI Key: AVOSSDIYESYOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C19H16ClFN2O2S and its molecular weight is 390.86. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

  • A study on the synthesis of heterocyclic sulfones, including pyrazole analogs, revealed methods for creating complex structures potentially useful for various applications. These synthetic pathways involve the formation of sulfones through reactions that could be related to the core structure of the compound , highlighting the versatility of sulfone derivatives in chemical synthesis (Chaloner et al., 1992).

Potential Applications

  • Research into the development of novel heterocyclic compounds containing sulfonamido moieties has shown their potential as antibacterial agents. These studies indicate the value of sulfonamide groups in designing compounds with specific biological activities, which could extend to the compound of interest if similar functional groups are present or synthesized (Azab et al., 2013).

  • The synthesis and biological evaluation of various heterocyclic compounds, including pyrazines and quinoxalines as selective COX-2 inhibitors, have been explored. This research underscores the therapeutic potential of heterocyclic compounds in the development of new medications, suggesting that the compound could have similar applications if investigated for its biological activities (Singh et al., 2004).

  • A novel series of benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial as well as antitubercular activity. This research highlights the potential of sulfonamide and pyrazole derivatives in antimicrobial and antitubercular drug development, pointing to the broader applicability of compounds with similar structural features (Shingare et al., 2022).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c20-15-5-9-17(10-6-15)26(24,25)23-13-12-22-11-1-2-18(22)19(23)14-3-7-16(21)8-4-14/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOSSDIYESYOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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